Moexipril vs. Enalapril: Superior Tissue ACE Inhibition in Aorta, Heart, and Lung
In a 4-week head-to-head study in spontaneously hypertensive rats (SHR), oral administration of equimolar doses (10 mg/kg/day) of moexipril and enalapril resulted in comparable reductions in blood pressure and plasma ACE inhibition [1]. However, ACE inhibition in aorta, heart, and lung was significantly greater with moexipril than with enalapril [1]. This indicates that moexipril achieves superior tissue-level ACE inhibition in key cardiovascular organs compared to enalapril despite similar systemic antihypertensive effects [1]. Additionally, moexiprilat demonstrated greater activity than captopril, enalaprilat, and quinaprilat in isolated endothelium-denuded segments of the rabbit jugular vein, where bradykinin elicits a constrictor response mediated by activation of the bradykinin B2 receptor [2].
| Evidence Dimension | Tissue-specific ACE inhibition |
|---|---|
| Target Compound Data | Moexipril (10 mg/kg/day, 4-week oral): significantly greater ACE inhibition in aorta, heart, and lung |
| Comparator Or Baseline | Enalapril (10 mg/kg/day, 4-week oral): significantly lower ACE inhibition in same tissues |
| Quantified Difference | Statistically significant (p<0.05) superiority of moexipril over enalapril in aorta, heart, and lung ACE inhibition |
| Conditions | Spontaneously hypertensive rats (SHR), 4-week oral administration, 10 mg/kg/day equimolar dosing |
Why This Matters
This differential tissue ACE inhibition profile justifies selecting moexipril over enalapril for studies focused on cardiovascular organ-specific ACE activity.
- [1] Edling, O., et al. (1995). Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril. Journal of Pharmacology and Experimental Therapeutics, 275(2), 854–863. View Source
- [2] Chrysant, S. G., & Chrysant, G. S. (2003). ACE inhibition with moexipril: a review of potential effects beyond blood pressure control. American Journal of Cardiovascular Drugs, 3(4), 227-239. View Source
